molecular formula C10H12ClNO3 B13523214 4-(6-Chloro-2-methoxypyridin-3-yl)butanoicacid

4-(6-Chloro-2-methoxypyridin-3-yl)butanoicacid

Cat. No.: B13523214
M. Wt: 229.66 g/mol
InChI Key: QKIWWCQOZSLBHV-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid is a chemical compound with a unique structure that enables its application in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical development. This compound is characterized by its pyridine ring substituted with a chlorine atom and a methoxy group, attached to a butanoic acid chain.

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents and methoxylating agents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups on the pyridine ring can undergo substitution reactions with other nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles.

Scientific Research Applications

4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid can be compared with other similar compounds, such as:

    4-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid: Similar structure but with a shorter carbon chain.

    4-(6-Chloro-2-methoxypyridin-3-yl)pentanoic acid: Similar structure but with a longer carbon chain.

    4-(6-Chloro-2-methoxypyridin-3-yl)hexanoic acid: Similar structure but with an even longer carbon chain. The uniqueness of 4-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid lies in its specific carbon chain length and the presence of both chloro and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-(6-chloro-2-methoxypyridin-3-yl)butanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-10-7(3-2-4-9(13)14)5-6-8(11)12-10/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

QKIWWCQOZSLBHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CCCC(=O)O

Origin of Product

United States

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